molecular formula C9H8BrNO B2454437 (7-Bromo-1H-indol-3-YL)methanol CAS No. 1158402-48-2

(7-Bromo-1H-indol-3-YL)methanol

Cat. No. B2454437
CAS RN: 1158402-48-2
M. Wt: 226.073
InChI Key: ZPXMRMCHYPUOKZ-UHFFFAOYSA-N
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Description

Indoles are a class of organic compounds that contain a benzopyrrole structure, which consists of a benzene ring fused to a pyrrole ring . They are widely distributed in nature and are important in a variety of biological processes. The specific compound you mentioned, “(7-Bromo-1H-indol-3-YL)methanol”, would be an indole derivative with a bromine atom at the 7-position and a methanol group attached to the indole nitrogen.


Synthesis Analysis

The synthesis of indole derivatives can involve a variety of methods, often starting with simple precursors like tryptophan or other amino acids . The specific synthesis pathway for “(7-Bromo-1H-indol-3-YL)methanol” would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “(7-Bromo-1H-indol-3-YL)methanol” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by factors like their specific structure, the presence of functional groups, and the conditions under which they are studied. These properties can include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

    Influenza A Inhibition: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L . This compound holds promise as a potential antiviral agent.

    Coxsackie B4 Virus: 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Biological and Clinical Applications

Indole derivatives, due to their unique structure, have broad-spectrum biological activities. Here’s a glimpse:

Chemical Synthesis and Pharmacophore Exploration

The indole scaffold serves as a valuable pharmacophore for drug design. Researchers synthesize various indole derivatives to explore new therapeutic possibilities. The indole nucleus has been incorporated into synthetic drug molecules, binding with high affinity to multiple receptors .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure and the conditions under which they are used. Some indole derivatives can be toxic or hazardous, so appropriate safety precautions should be taken when handling them .

Future Directions

The study of indole and its derivatives is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the indole structure .

properties

IUPAC Name

(7-bromo-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXMRMCHYPUOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-1H-indol-3-YL)methanol

CAS RN

1158402-48-2
Record name (7-bromo-1H-indol-3-yl)methanol
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